molecular formula C15H12O5S B3045707 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester CAS No. 112250-58-5

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester

Cat. No.: B3045707
CAS No.: 112250-58-5
M. Wt: 304.3 g/mol
InChI Key: OPLPHDDLZMCMNX-UHFFFAOYSA-N
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Description

This compound is an acrylate ester featuring a 4-hydroxyphenyl sulfonyl group attached to the phenyl ring of the propenoic acid backbone. Such compounds are typically synthesized for applications in polymer chemistry, pharmaceuticals, or as intermediates in organic synthesis due to their reactive ester groups and electronic properties .

Properties

IUPAC Name

[4-(4-hydroxyphenyl)sulfonylphenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c1-2-15(17)20-12-5-9-14(10-6-12)21(18,19)13-7-3-11(16)4-8-13/h2-10,16H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLPHDDLZMCMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634121
Record name 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112250-58-5
Record name 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester typically involves the esterification of 4-[(4-hydroxyphenyl)sulfonyl]phenol with propenoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester has diverse applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol and propenoic acid moieties. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-Hydroxycinnamate ()
  • Structure: Methyl ester of 3-(4-hydroxyphenyl)propenoic acid.
  • Key Differences : Lacks the sulfonyl group present in the target compound. The hydroxyl group is directly attached to the phenyl ring without a sulfonyl bridge.
2-Propenoic Acid, 3-[4-[[(4-Bromophenyl)Sulfonyl]Oxy]Phenyl]-, Methyl Ester ()
  • Structure : Features a 4-bromophenyl sulfonyl group instead of 4-hydroxyphenyl sulfonyl.
  • Key Differences : Bromine substituent introduces steric bulk and stronger electron-withdrawing effects than hydroxyl.
  • Impact : The bromine enhances electrophilicity but reduces hydrogen-bonding capability, affecting solubility and biological interactions. The target compound’s hydroxyl group may improve aqueous solubility and enable hydrogen bonding in drug design .
Benzyl p-Coumarate ()
  • Structure: Benzyl ester of 3-(4-hydroxyphenyl)propenoic acid.
  • Key Differences : Replaces the sulfonylphenyl group with a benzyl ester.

Physical and Chemical Properties

Property Target Compound (Inferred) Methyl 4-Hydroxycinnamate 4-Bromophenyl Sulfonyl Derivative Benzyl p-Coumarate
Molecular Weight (g/mol) ~370–400 (estimated) 178.19 397.24 254.28
Polarity High (due to –SO₂– and –OH groups) Moderate (–OH only) High (–Br and –SO₂–) Low (benzyl group)
Solubility Likely polar solvents (DMSO, MeOH) Ethanol, DMSO Limited (high MW, halogen) Organic solvents (EtOAc)
Reactivity High (electron-deficient ester) Moderate Very high (Br enhances electrophilicity) Low

Biological Activity

2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester, also known by its CAS number 112250-58-5, is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a propenoic acid backbone with a sulfonyl group attached to a phenolic structure. This configuration may contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 2-propenoic acid derivatives. The following table summarizes the minimum inhibitory concentrations (MIC) of various derivatives against selected pathogens:

CompoundPathogenMIC (µg/mL)
3Staphylococcus aureus16
3Enterococcus faecalis>64
6Pseudomonas aeruginosa32
7Acinetobacter baumannii32
29Escherichia coli32
30Klebsiella pneumoniae64

These findings indicate that certain derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

The antimicrobial activity of these compounds may be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives have shown inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial replication and survival .
  • Biofilm Disruption : Certain compounds demonstrate the ability to inhibit biofilm formation, which is a critical factor in the persistence of bacterial infections .
  • Synergistic Effects : Combinations with traditional antibiotics like ciprofloxacin have shown enhanced efficacy, suggesting potential for use in combination therapies .

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial activity of various derivatives against multidrug-resistant strains. Compound 7b exhibited the highest activity with MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, demonstrating a promising profile for further development .
  • Neuroprotective Potential : Although primarily studied for its antimicrobial properties, some derivatives containing similar structures have shown neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester
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2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester

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